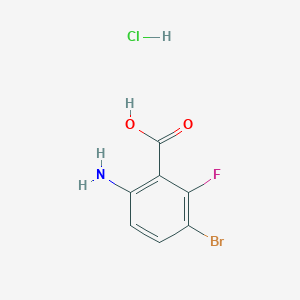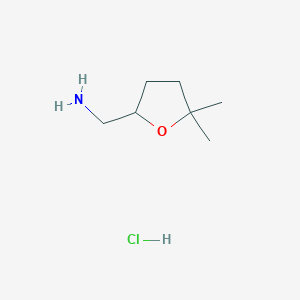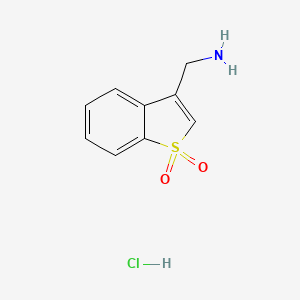
3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride
Übersicht
Beschreibung
3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride (3-AMBT-HCl) is an organic compound belonging to the family of benzothiophene-1,1-dione derivatives. It is a white crystalline solid with a molecular weight of 181.63 g/mol. 3-AMBT-HCl has been used in a variety of scientific research applications due to its unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Efficacy and Safety in Psychotic and Mood Disorders
- Lurasidone, a benzisothiazole antipsychotic drug, has been found effective and well-tolerated for the short-term treatment of schizophrenia and acute bipolar depression. It demonstrates unusual efficacy in acute bipolar depression even without psychotic features, with a low risk of inducing weight gain, metabolic, or cardiac abnormalities. However, its risk of akathisia may exceed that of other modern antipsychotics, emphasizing the need for long-term testing in schizophrenia and bipolar disorder and testing for other indications (Pompili et al., 2018).
Synthetic and Structural Insights
- Research into the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones has provided insights into the reactivity of chloral with amines, leading to various products depending on amine type and reaction conditions. This highlights the versatility of thiazole and benzothiazole derivatives in synthetic chemistry (Issac & Tierney, 1996).
Supramolecular Chemistry and Applications
- Benzene-1,3,5-tricarboxamide derivatives, closely related to benzothiazole structures, show significant importance in supramolecular chemistry with applications ranging from nanotechnology, polymer processing to biomedical applications. Their self-assembly into nanometer-sized rod-like structures and multivalent nature drives applications in various fields (Cantekin, de Greef, & Palmans, 2012).
Neurochemistry and Neurotoxicity
- The review of patent literature on antagonists for the glycine site of the NMDA receptor has revealed the importance of benzothiazoline derivatives in the development of therapeutics for CNS disorders, highlighting the therapeutic promise of glycine site antagonists for conditions like cerebral ischemia, epilepsy, and schizophrenia (Kulagowski & Leeson, 1995).
Advanced Oxidation Processes for Environmental Remediation
- A review on the degradation of acetaminophen by advanced oxidation processes has highlighted the role of benzothiazole derivatives in environmental chemistry, demonstrating their significance in addressing water scarcity and the accumulation of recalcitrant compounds in the environment (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
(1,1-dioxo-1-benzothiophen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S.ClH/c10-5-7-6-13(11,12)9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHAJHGQHJGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



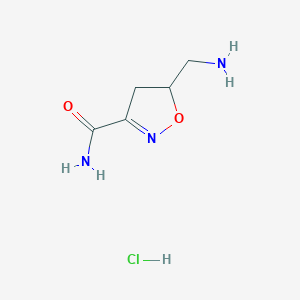



amine hydrochloride](/img/structure/B1379487.png)
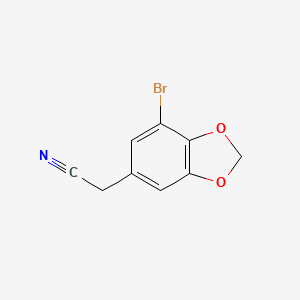
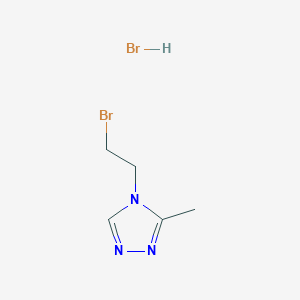
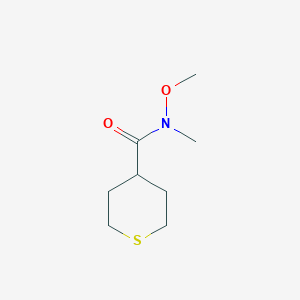
![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)
![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)
![7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B1379500.png)
